3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

Description

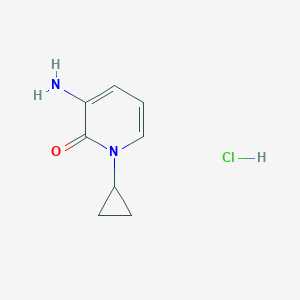

3-Amino-1-cyclopropylpyridin-2-one hydrochloride is a heterocyclic compound featuring a pyridin-2-one core substituted with a cyclopropyl group at position 1 and an amino group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-amino-1-cyclopropylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOCRXJYMZBASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to reduce the compound, often leading to the formation of different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various chemical compounds.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analog: (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone Hydrochloride

- Key Differences: Core Structure: Replaces the pyridin-2-one ring with a pyrrolidine ring fused to a ketone group, resulting in a saturated five-membered ring vs. the unsaturated six-membered pyridinone . C₈H₉N₂O·HCl for the target compound. Functional Groups: Cyclopropyl and amino groups are retained, but the ketone in the analog may alter reactivity compared to the pyridinone’s lactam structure.

Functional Analog: 3-Aminopiperidin-2-one Hydrochloride

- Key Differences :

Analytical Method Compatibility

- RP-HPLC Suitability: Hydrochlorides like amitriptyline HCl and dosulepin HCl are analyzed using RP-HPLC with retention times influenced by hydrophobicity . The cyclopropyl group in the target compound may increase retention time compared to non-cyclopropyl analogs (e.g., 3-aminopiperidin-2-one HCl) .

Implications for Drug Development

- Solubility and Stability : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability. Cyclopropyl substitution may enhance metabolic stability by resisting oxidative degradation .

- Safety Profile : Similar first-aid measures across analogs suggest standardized handling protocols, though toxicity studies are needed for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.